Dodecyl bromoacetate
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Overview
Description
Dodecyl bromoacetate, also known as bromoacetic acid dodecyl ester, is an organic compound with the molecular formula C14H27BrO2. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a long dodecyl chain attached to a bromoacetate group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl bromoacetate can be synthesized through the esterification of bromoacetic acid with dodecyl alcohol. The reaction typically involves the use of a catalyst such as p-toluene sulfonic acid and is carried out in a solvent like xylene. The reaction conditions include heating the mixture until the azeotropic amount of water is removed .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the reaction of chloroacetic acid with hydrogen bromide to form bromoacetic acid, which is then esterified with dodecyl alcohol in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions
Dodecyl bromoacetate primarily undergoes substitution reactions due to the presence of the bromoacetate group. It can react with nucleophiles to form various substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: this compound reacts with nucleophiles such as amines, thiols, and alcohols under mild conditions to form substituted esters and amides.
Reduction: The compound can be reduced to dodecyl acetate using reducing agents like lithium aluminum hydride.
Major Products Formed
Substituted Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
Dodecyl bromoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and other organic compounds.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of dodecyl bromoacetate involves its ability to act as an alkylating agent. The bromoacetate group can react with nucleophiles in biological molecules, leading to the formation of covalent bonds. This property makes it useful in modifying proteins and other biomolecules for research purposes .
Comparison with Similar Compounds
Similar Compounds
Octyl bromoacetate: Similar structure but with a shorter octyl chain.
Hexadecyl bromoacetate: Similar structure but with a longer hexadecyl chain.
Methyl bromoacetate: Contains a methyl group instead of a long alkyl chain
Uniqueness
Dodecyl bromoacetate is unique due to its long dodecyl chain, which imparts specific hydrophobic properties. This makes it particularly useful in the synthesis of surfactants and other compounds where hydrophobic interactions are important .
Properties
CAS No. |
3674-07-5 |
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Molecular Formula |
C14H27BrO2 |
Molecular Weight |
307.27 g/mol |
IUPAC Name |
dodecyl 2-bromoacetate |
InChI |
InChI=1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15/h2-13H2,1H3 |
InChI Key |
QIPFGFYXERNTNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CBr |
Origin of Product |
United States |
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